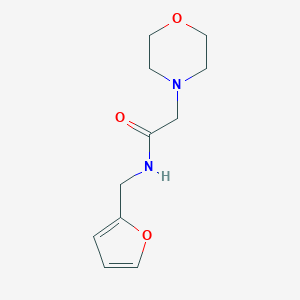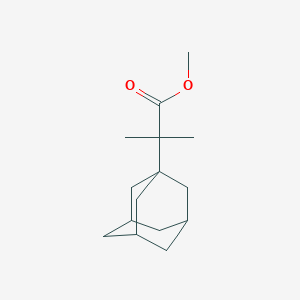![molecular formula C18H21N3O5S B241811 1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione (referred to as Compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis. Compound X has also been shown to interact with certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Compound X has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. It has been found to interact with certain receptors and ion channels, leading to changes in cellular signaling pathways.
実験室実験の利点と制限
One of the advantages of Compound X is its potential as a multi-targeted agent, with applications in various scientific fields. Additionally, it has been found to have low toxicity and good bioavailability. However, one limitation of Compound X is its limited solubility in water, which can make it challenging to work with in certain experiments. It is also relatively expensive to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research involving Compound X. One potential area of study is its application as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its interactions with cellular signaling pathways. Another area of study could be the development of more efficient synthesis methods for Compound X, which could improve its availability for research purposes. Finally, more research is needed to evaluate the potential applications of Compound X in other scientific fields, such as neuroscience and immunology.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 2,4,5-trimethoxybenzaldehyde, methylsulfonyl chloride, and 2-amino-4-methylpyridine as starting materials. The reaction proceeds through nucleophilic substitution, followed by cyclization and dehydration to yield Compound X. The purity of the compound can be improved by recrystallization.
科学的研究の応用
Compound X has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. Compound X has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, Compound X has shown potential as an antiviral agent by inhibiting the replication of certain viruses.
特性
製品名 |
1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione |
|---|---|
分子式 |
C18H21N3O5S |
分子量 |
391.4 g/mol |
IUPAC名 |
1-methyl-2-methylsulfanyl-5-(2,4,5-trimethoxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C18H21N3O5S/c1-21-16-15(17(23)20-18(21)27-5)10(7-14(22)19-16)9-6-12(25-3)13(26-4)8-11(9)24-2/h6,8,10H,7H2,1-5H3,(H,19,22) |
InChIキー |
KCMZCNDBAXBRKK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)N=C1SC |
正規SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)N=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)










